N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide
Description
N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide is a hydrazone derivative characterized by an acetohydrazide backbone substituted with a 2-hydroxyphenylidene group and a 2-methoxyanilino moiety. The presence of electron-donating groups (e.g., methoxy) and hydrogen-bonding motifs (e.g., hydroxyl) in this compound may enhance its solubility and biological interactions.
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C16H17N3O3/c1-22-15-9-5-3-7-13(15)17-11-16(21)19-18-10-12-6-2-4-8-14(12)20/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
JNJGKEUQIZRQHU-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methoxyaniline, followed by the addition of acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Acetylation of the Hydrazide Group
The hydrazide (-NH-NH-) can undergo acetylation, as demonstrated in analogous compounds. For example, in , refluxing a hydrazide derivative in acetic acid for 5 hours yielded an acetylated product (5 ) with a 38% yield .
Reaction Conditions :
-
Reagents : Acetic acid (solvent and acetylating agent).
-
Analytical Data :
| Reaction Type | Reagents | Solvent | Conditions | Yield | Key Analytical Data |
|---|---|---|---|---|---|
| Acetylation | Acetic acid | Acetic acid | Reflux, 5 hours | 38% | IR: 1682 cm⁻¹; NMR: δ 1.87 (s, CH₃) |
Oxidation of the Phenolic Hydroxyl Group
The hydroxyl group (-OH) on the 2-hydroxyphenyl moiety is susceptible to oxidation. In, oxidation is noted as a potential reaction pathway, though specific conditions (e.g., oxidizing agents like KMnO₄ or H₂O₂) are not detailed. Oxidation could yield quinone derivatives or ketones, depending on the oxidant and solvent.
Proposed Reaction Pathway :
Coupling Reactions
The compound may participate in coupling reactions, as seen in the synthesis of compound 6 in , where a bromoacetyl derivative reacted with a hydrazide in ethanol under reflux. This suggests potential for forming heterocyclic or cross-linked products.
Example Reaction :
-
Reagents : 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one.
-
Conditions : Ethanol reflux, 3 hours.
-
Analytical Data :
| Reaction Type | Reagents | Solvent | Conditions | Yield | Key Analytical Data |
|---|---|---|---|---|---|
| Coupling Reaction | 3-(2-bromoacetyl)-chromen-2-one | Ethanol | Reflux, 3 hours | 80% | IR: 1695 cm⁻¹; NMR: δ 3.72 (s, CH₂) |
Reaction Conditions and Analytical Validation
Key analytical techniques like IR spectroscopy and ¹H-NMR are critical for confirming reaction outcomes. For example:
-
IR : C=O stretching (1682–1695 cm⁻¹) and NH stretches (3240–3410 cm⁻¹) indicate acetylation or coupling.
-
¹H-NMR : Sharp singlets (δ 1.87–3.72) for CH₃/CH₂ groups and broad peaks (δ 9.88–10.58) for NH/OH protons validate structural modifications .
Structural and Functional Implications
The compound’s reactivity is influenced by:
-
Hydroxyl groups : Enable oxidation and hydrogen bonding.
-
Methoxy substituent : Enhances electron-donating properties.
-
Hydrazone linkage : Susceptible to hydrolysis under acidic/basic conditions.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. In antimicrobial applications, it may disrupt cell membrane integrity or interfere with enzyme function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural similarities with other acetohydrazide derivatives, differing primarily in substituent groups. Key comparisons include:
Key Observations :
- Solubility : Methoxy and hydroxyl groups improve solubility in polar solvents compared to chloro or nitro substituents .
- Thermal Stability: Dichloroanilino derivatives (e.g., Compound 1) exhibit higher melting points (~200°C) due to stronger intermolecular interactions, whereas methoxy-substituted analogs may have lower melting points .
Anti-Inflammatory and Analgesic Activity
- Diclofenac Hydrazones () : Derivatives like Compound 1 showed potent anti-inflammatory activity (e.g., 68% edema inhibition in carrageenan-induced rat paw edema model) with reduced ulcerogenicity compared to parent diclofenac .
Antimicrobial Activity
- Pyrimidine Hydrazones () : Compound 3a (MIC = 31.25–250 µg/mL) demonstrated broad-spectrum antimicrobial activity due to the pyrimidine-thioether moiety.
- Target Compound : The hydroxyl and methoxy groups may enhance antifungal or Gram-positive activity, though direct data are lacking .
Antitumor Activity
- Quinazolinone-Acetohydrazides (): Compound 10b (hydroxyphenylidene) exhibited significant activity against melanoma (SK-MEL-2) and renal cancer (TK-10) cell lines, surpassing 5-fluorouracil in efficacy.
- Target Compound: The 2-methoxyanilino group may confer moderate antitumor activity, but the absence of a quinazolinone core likely limits potency compared to derivatives .
Chemoprotective Effects
- MMINA () : The indole-based hydrazone MMINA attenuated cisplatin-induced organ toxicity by modulating oxidative stress and inflammation.
Molecular Interactions
- Crystal Structure () : Analogous compounds form intramolecular hydrogen bonds (O–H···N) between hydroxyl and hydrazone groups, stabilizing the E-configuration. π-π stacking of aromatic rings further enhances stability .
- Docking Studies () : Methoxy and hydroxyl groups in hydrazones often interact with COX-2 or antioxidant enzymes, explaining anti-inflammatory and cytoprotective effects .
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a hydrazide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:
- Molecular Weight : 299.33 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
Antioxidant Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the presence of phenolic groups, which can scavenge free radicals and reduce oxidative stress in cells.
- Case Study : A study on related phenolic compounds showed a 50% reduction in oxidative stress markers in human cell lines treated with 10 µM concentrations over 24 hours .
Antimicrobial Activity
This compound has shown promising results against various microbial strains. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
- Research Findings : In vitro studies indicated that the compound exhibited antimicrobial activity comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against various cancer cell lines.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound demonstrated IC50 values of 25 µM for HeLa cells, indicating significant cytotoxicity. Mechanistic studies suggested that apoptosis was induced via the intrinsic pathway, characterized by increased levels of cytochrome c and activation of caspases .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Experimental Model : In vivo studies using a carrageenan-induced paw edema model showed a reduction in paw swelling by approximately 40% at a dosage of 50 mg/kg .
The biological activities of this compound are attributed to several mechanisms:
- Free Radical Scavenging : The phenolic structure allows for effective scavenging of reactive oxygen species (ROS).
- Membrane Disruption : Interaction with microbial membranes leads to increased permeability and cell lysis.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Cytokine Modulation : Inhibition of inflammatory mediators reduces overall inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
